Trandolapril

Catalog No.
S1768250
CAS No.
87679-37-6
M.F
C24H34N2O5
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trandolapril

CAS Number

87679-37-6

Product Name

Trandolapril

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C24H34N2O5

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N

SMILES

Array

solubility

Soluble in chloroform, dichloromethane, methanol
2.07e-02 g/L

Synonyms

1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid, Gopten, Mavik, Odrik, RU 44570, RU-44570, RU44570, trandolapril, Udrik

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O

The exact mass of the compound Trandolapril is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.5 mg/l at 25 °c (est)soluble in chloroform, dichloromethane, methanol2.07e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trandolapril (CAS: 87679-37-6) is a highly lipophilic, non-sulfhydryl prodrug within the angiotensin-converting enzyme (ACE) inhibitor class. Upon hydrolysis to its active diacid metabolite, trandolaprilat, it exhibits exceptionally high affinity for tissue-bound ACE and a prolonged elimination half-life [1]. For industrial and scientific procurement, trandolapril is distinguished from earlier-generation hydrophilic ACE inhibitors by its pronounced lipophilicity, which dictates both its superior tissue penetration in pharmacological models and its specific handling requirements in formulation development [2]. Its unique physicochemical profile makes it a specialized precursor for sustained-release cardiovascular formulations and deep-tissue renin-angiotensin system (RAS) research.

Generic substitution of trandolapril with more common, hydrophilic ACE inhibitors like enalapril or lisinopril fundamentally compromises experimental integrity and formulation design [1]. In ex vivo tissue assays, enalapril requires up to 1,000-fold higher concentrations to achieve the same level of ACE inhibition as trandolapril due to poor membrane partitioning [1]. Furthermore, trandolapril's inherently low aqueous solubility (resulting in 4–9% native oral bioavailability) necessitates specialized processing techniques, such as liquisolid compacts or lipid-based nanocarriers, which are completely unnecessary for highly water-soluble analogs like lisinopril [2]. Consequently, substituting trandolapril alters both the required excipient matrix and the downstream biological tissue distribution.

Chromatographic Lipophilicity and Membrane Partitioning

Trandolaprilat demonstrates vastly superior lipophilicity compared to enalaprilat, driving its ability to penetrate lipid bilayers and bind tissue ACE. Reverse-phase high-performance liquid chromatography (RP-HPLC) at physiological pH 7.4 quantifies this difference, showing a logarithmic capacity factor (log kw7.4) that is over an order of magnitude higher for trandolaprilat [1].

Evidence DimensionLipophilicity (log kw7.4)
Target Compound Data1.487 (Trandolaprilat)
Comparator Or Baseline0.108 (Enalaprilat)
Quantified Difference13.7-fold higher capacity factor (log scale difference of 1.379)
ConditionsRP-HPLC at pH 7.4

High lipophilicity dictates solvent selection during formulation and guarantees superior membrane penetration in cellular assays.

In Vitro Target Affinity for Purified Renal ACE

Beyond membrane penetration, the intrinsic binding affinity of trandolaprilat to human renal ACE is significantly stronger than that of enalaprilat. In vitro assays using purified human renal ACE demonstrate that trandolaprilat requires a substantially lower concentration to achieve 50% inhibition [1].

Evidence DimensionACE Inhibition (IC50)
Target Compound Data3.2 nM (Trandolaprilat)
Comparator Or Baseline34 nM (Enalaprilat)
Quantified Difference10.6-fold higher binding affinity (lower IC50)
ConditionsIn vitro assay on purified human renal ACE

Allows researchers to use significantly lower dosing concentrations, reducing off-target effects in precision in vitro models.

Membrane Stabilization and Hemolysis Protection

The high lipophilicity of trandolaprilat provides secondary membrane-stabilizing effects not observed in hydrophilic ACE inhibitors. When human erythrocytes are exposed to lysophosphatidylcholine (LPC) above the critical micelle concentration, trandolaprilat significantly attenuates LPC-induced hemolysis, whereas enalaprilat and captopril fail to provide cellular protection [1].

Evidence DimensionAttenuation of LPC-induced hemolysis
Target Compound DataSignificant protection at 10–100 µM
Comparator Or BaselineNo protection (Enalaprilat / Captopril)
Quantified DifferenceComplete divergence in membrane-stabilizing activity
ConditionsHuman erythrocytes exposed to 6 µM LPC

Validates the selection of trandolapril for endothelial and erythrocyte protection assays involving lipid-induced membrane stress.

Compatibility with Sustained-Release Liquisolid Formulations

Trandolapril's low native aqueous solubility is a major formulation hurdle, but it demonstrates excellent compatibility with liquisolid compact (LSC) techniques. When formulated with PEG-400 as a vehicle and HPMC K15M as a release-retarding polymer, trandolapril achieves a highly controlled, sustained release profile that overcomes its native bioavailability limitations [1].

Evidence DimensionSustained drug release
Target Compound Data97.3 ± 2.59% release over 14 hours
Comparator Or Baseline4–9% native oral bioavailability (unformulated baseline)
Quantified DifferenceNear-complete dissolution achieved via optimized non-Fickian diffusion matrix
ConditionsUSP type-1 apparatus, pH 6.8 phosphate buffer

Directs industrial procurement toward specific polymer/lipid excipient pairings necessary to manufacture viable trandolapril dosage forms.

Tissue-Specific Renin-Angiotensin System (RAS) Modeling

Because trandolaprilat exhibits a 10.6-fold higher affinity for renal ACE and vastly superior lipophilicity compared to enalaprilat, it is the preferred compound for deep-tissue RAS assays. Researchers should select trandolapril when studying localized ACE inhibition in vascular walls, cardiac tissue, or renal structures, where hydrophilic alternatives fail to partition effectively [1].

Endothelial Membrane Stress and Protection Assays

Trandolapril is uniquely suited for cellular assays measuring protection against lipid-induced membrane damage. Its proven ability to attenuate LPC-induced hemolysis at 10–100 µM—an effect absent in captopril and enalapril—makes it a critical reagent for studying the secondary, ACE-independent membrane-stabilizing effects of lipophilic cardiovascular drugs [2].

Development of Advanced Liquisolid Compact Formulations

In industrial R&D, trandolapril serves as an ideal model compound for optimizing liquisolid compact (LSC) drug delivery systems. Its low aqueous solubility requires advanced matrix engineering; utilizing PEG-400 and HPMC K15M allows formulators to achieve >97% sustained release over 14 hours, making it a benchmark material for testing novel excipient combinations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless, crystalline solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.24677219 Da

Monoisotopic Mass

430.24677219 Da

Boiling Point

626.0±55.0 °C at 760 mmHg

Heavy Atom Count

31

LogP

3.5
log Kow = 3.81 (est)
3.5

Application

Trandolapril is an ACE inhibitor used to treat high blood pressure and other conditions.

Appearance

Solid powder

Melting Point

119-123 °C
125 °C
119 - 123 °C

UNII

1T0N3G9CRC

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (95.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (97.96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Trandolapril is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of mild to moderate hypertension, as an adjunct in the treatment of congestive heart failure (CHF), to improve survival following myocardial infarction (MI) in individuals who are hemodynamically stable and demonstrate symptoms of left ventricular systolic dysfunction or signs of CHF within a few days following acute MI, and to slow progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy.
Treatment of hypertension

Livertox Summary

Trandolapril is an oral angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Trandolapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors
Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Trandolapril is included in the database.
Trandolapril tablets are indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive medication such as hydrochlorothiazide. /Included in US product label/
Trandolapril tablets are indicated in stable patients who have evidence of left-ventricular systolic dysfunction (identified by wall motion abnormalities) or who are symptomatic from congestive heart failure within the first few days after sustaining acute myocardial infarction. Administration of trandolapril to Caucasian patients has been shown to decrease the risk of death (principally cardiovascular death) and to decrease the risk of heart failure-related hospitalization. /Included in US product label/
ACE inhibitors have been used in the management of heart failure, usually in conjunction with other agents such as cardiac glycosides, diuretics, and beta-blockers. /Angiotensin-converting enzyme (ACE) inhibitors; NOT included in US product label/
For more Therapeutic Uses (Complete) data for Trandolapril (6 total), please visit the HSDB record page.

Pharmacology

Trandolapril is the ethyl ester prodrug of a nonsulfhydryl ACE inhibitor, trandolaprilat. Trandolapril is deesterified in the liver to the diacid metabolite, trandolaprilat, which is approximately eight times more active as an inhibitor of ACE than its parent compound. ACE is a peptidyl dipeptidase that is part of the RAAS. The RAAS is a homeostatic mechanism for regulating hemodynamics, water and electrolyte balance. During sympathetic stimulation or when renal blood pressure or blood flow is reduced, renin is released from the granular cells of the juxtaglomerular apparatus in the kidneys. In the blood stream, renin cleaves circulating angiotensinogen to ATI, which is subsequently cleaved to ATII by ACE. ATII increases blood pressure via a number of mechanisms. First, it stimulates the secretion of aldosterone from the adrenal cortex. Aldosterone travels to the distal convoluted tubule (DCT) and collecting tubule of nephrons where it increases sodium and water reabsorption by increasing the number of sodium channels and sodium-potassium ATPases on cell membranes. Second, ATII stimulates the secretion of vasopressin (also known as antidiuretic hormone or ADH) from the posterior pituitary gland. ADH stimulates further water reabsorption from the kidneys via insertion of aquaporin-2 channels on the apical surface of cells of the DCT and collecting tubules. Third, ATII increases blood pressure through direct arterial vasoconstriction. Stimulation of the Type 1 ATII receptor on vascular smooth muscle cells leads to a cascade of events resulting in myocyte contraction and vasoconstriction. In addition to these major effects, ATII induces the thirst response via stimulation of hypothalamic neurons. ACE inhibitors inhibit the rapid conversion of ATI to ATII and antagonize RAAS-induced increases in blood pressure. ACE (also known as kininase II) is also involved in the enzymatic deactivation of bradykinin, a vasodilator. Inhibiting the deactivation of bradykinin increases bradykinin levels and may further sustain the effects of trandolaprilat by causing increased vasodilation and decreased blood pressure. The blood pressure lowering effect of trandolaprilat is due to a decrease in peripheral vascular resistance, which is not accompanied by significant changes in urinary excretion of chloride or potassium or water or sodium retention.
Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, trandolapril is converted by de-esterification in the liver into its active form trandolaprilat. Trandolaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Trandolaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA10 - Trandolapril

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

1.2X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

87679-37-6

Absorption Distribution and Excretion

~ 40-60% absorbed; extensive first pass metabolism results in a low bioavailability of 4-14%
After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces.
18 L
52 L/h [After approximately 2 mg IV doses]
/MILK/ Trandolapril and its metabolites are distributed into milk in rats.
After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces. The extent of the absorbed dose which is biliary excreted has not been determined. Plasma concentrations (Cmax and AUC of trandolapril and Cmax of trandolaprilat) are dose proportional over the 1-4 mg range, but the AUC of trandolaprilat is somewhat less than dose proportional. In addition to trandolaprilat, at least 7 other metabolites have been found, principally glucuronides or deesterification products.
Serum protein binding of trandolapril is about 80%, and is independent of concentration. Binding of trandolaprilat is concentration-dependent, varying from 65% at 1000 ng/mL to 94% at 0.1 ng/mL, indicating saturation of binding with increasing concentration.
Absolute bioavailability after oral administration of trandolapril is about 10% as trandolapril and 70% as trandolaprilat. After oral trandolapril under fasting conditions, peak trandolapril levels occur at about one hour and peak trandolaprilat levels occur between 4 and 10 hours. The elimination half-life of trandolapril is about 6 hours. At steady state, the effective half-life of trandolaprilat is 22.5 hours. Like all ACE inhibitors, trandolaprilat also has a prolonged terminal elimination phase, involving a small fraction of administered drug, probably representing binding to plasma and tissue ACE. During multiple dosing of trandolapril, there is no significant accumulation of trandolaprilat. Food slows absorption of trandolapril, but does not affect AUC or Cmax of trandolaprilat or Cmax of trandolapril.
The volume of distribution of trandolapril is about 18 liters. Total plasma clearances of trandolapril and trandolaprilat after approximately 2 mg IV doses are about 52 liters/hour and 7 liters/hour respectively. Renal clearance of trandolaprilat varies from 1- 4 liters/hour, depending on dose.

Metabolism Metabolites

Cleavage of the ester group of trandolapril, primarily in the liver, is responsible for conversion to trandolaprilat, the active metabolite. Seven other metabolites, including diketopiperazine and glucuronide conjugated derivatives of trandolapril and trandolaprilat, have been identified.
Trandolapril is a prodrug and has little pharmacologic activity until hydrolyzed in the liver to trandolaprilat.
Trandolapril's angiotensin-converting enzyme (ACE)-inhibiting activity is primarily due to its diacid metabolite, trandolaprilat. Cleavage of the ester group of trandolapril, primarily in the liver, is responsible for conversion.
After oral administration of trandolapril, about 33% of parent drug and metabolites are recovered in urine, mostly as trandolaprilat, with about 66% in feces. ... In addition to trandolaprilat, at least 7 other metabolites have been found, principally glucuronides or deesterification products.

Wikipedia

Trandolapril

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue trandolapril as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Angioedema of the face, extremities, lips, tongue, glottis, and larynx has been reported in patients treated with angiotensin-converting enzyme (ACE) inhibitors including trandolapril. Symptoms suggestive of angioedema or facial edema occurred in 0.13% of trandolapril-treated patients. Two of the four cases were life-threatening and resolved without treatment or with medication (corticosteroids). Angioedema associated with laryngeal edema can be fatal. If laryngeal stridor or angioedema of the face, tongue or glottis occurs, treatment with trandolapril should be discontinued immediately, the patient treated in accordance with accepted medical care and carefully observed until the swelling disappears. In instances where swelling is confined to the face and lips, the condition generally resolves without treatment; antihistamines may be useful in relieving symptoms.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue trandolapril as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. /Angiotensin-converting enzyme (ACE) inhibitors/
Like other angiotensin-converting enzyme (ACE) inhibitors, trandolapril rarely is associated with hypotension in patients with uncomplicated hypertension. Symptomatic hypotension may occur; patients at particular risk include those with severe volume and/or salt depletion secondary to prolonged diuretic therapy, dietary salt restriction, dialysis, diarrhea, or vomiting. Volume and/or salt depletion should be corrected before starting trandolapril therapy. Marked hypotension, which may be associated with oliguria and/or progressive azotemia and rarely with acute renal failure and/or death, may occur in patients with heart failure (with or without associated renal impairment). In patients with heart failure, trandolapril therapy should be started at the recommended dose under close medical supervision with close monitoring for the first 2 weeks of treatment and whenever the dosage of trandolapril or diuretic is increased. Hypotension also should be avoided in patients with ischemic heart disease, aortic stenosis, or cerebrovascular disease.
For more Drug Warnings (Complete) data for Trandolapril (13 total), please visit the HSDB record page.

Biological Half Life

The elimination half lives of trandolapril and trandolaprilat are about 6 and 10 hours, respectively, but, similar to all ACE inhibitors, trandolaprilat also has a prolonged terminal elimination phase that involves a small fraction of administered drug. This likely represents drug binding to plasma and tissue ACE. The effective half life of elimination for trandolaprilat is 16-24 hours.
At steady state, the effective half-life of trandolaprilat is 22.5 hours. /Trandolaprilat/

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H. Urback et al., European Patent Office patent 84164; eidem, United States of America patent 4933361 (1983, 1990 both to Hoechst).

Storage Conditions

Store at 20 deg - 25 °C (68 deg - 77 °F)
Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

The hypotensive effect of certain inhalation anesthetics may be enhanced by angiotensin-converting enzyme (ACE) inhibitors including trandolapril.
Patients taking concomitant mammalian target of rapamycin (mTOR)inhibitor (e.g., temsirolimus, sirolimus, everolimus) therapy may be at increased risk for angioedema.
Nitritoid reactions (symptoms include facial flushing, nausea, vomiting and hypotension) have been reported rarely in patients on therapy with injectable gold (sodium aurothiomalate) and concomitant angiotensin-converting enzyme (ACE) inhibitor therapy including trandolapril.
In patients who are elderly, volume-depleted (including those on diuretic therapy), or with compromised renal function, co- administration of non-steroidal anti-inflammatory drugs (NSAIDs), including selective cyclooxygenase-2 (COX-2) inhibitors, with angiotensin-converting enzyme (ACE) inhibitors, including trandolapril, may result in deterioration of renal function, including possible acute renal failure. These effects are usually reversible. Monitor renal function periodically in patients receiving trandolapril and NSAID therapy. The antihypertensive effect of ACE inhibitors, including trandolapril may be attenuated by NSAIDs.
For more Interactions (Complete) data for Trandolapril (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Berl T: Review: renal protection by inhibition of the renin-angiotensin-aldosterone system. J Renin Angiotensin Aldosterone Syst. 2009 Mar;10(1):1-8. doi: 10.1177/1470320309102747. [PMID:19286752]
Conen H, Brunner HR: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Am Heart J. 1993 May;125(5 Pt 2):1525-31. [PMID:8480624]
Diaz A, Ducharme A: Update on the use of trandolapril in the management of cardiovascular disorders. Vasc Health Risk Manag. 2008;4(6):1147-58. [PMID:19337528]
Guay DR: Trandolapril: a newer angiotensin-converting enzyme inhibitor. Clin Ther. 2003 Mar;25(3):713-75. [PMID:12852701]
Jouquey S, Stepniewski JP, Hamon G: Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S16-8. [PMID:7527096]
Reynolds NA, Wagstaff AJ, Keam SJ: Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. [PMID:16114984]
Rubio-Guerra AF, Vargas-Robles H, Vargas-Ayala G, Rodriguez-Lopez L, Escalante-Acosta BA: The effect of trandolapril and its fixed-dose combination with verapamil on circulating adhesion molecules levels in hypertensive patients with type 2 diabetes. Clin Exp Hypertens. 2008 Oct;30(7):682-8. doi: 10.1080/10641960802251941. [PMID:18855271]
Sanbe A, Tanonaka K, Kobayasi R, Takeo S: Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction. J Mol Cell Cardiol. 1995 Oct;27(10):2209-22. [PMID:8576937]
Torp-Pedersen C, Kober L: Effect of ACE inhibitor trandolapril on life expectancy of patients with reduced left-ventricular function after acute myocardial infarction. TRACE Study Group. Trandolapril Cardiac Evaluation. Lancet. 1999 Jul 3;354(9172):9-12. [PMID:10406358]
Authors unspecified: Trandolapril: an ACE inhibitor for treatment of hypertension. Med Lett Drugs Ther. 1996 Nov 22;38(988):104-5. [PMID:8941256]
Wiseman LR, McTavish D: Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs. 1994 Jul;48(1):71-90. [PMID:7525196]
Zannad F: Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? Drugs. 1993;46 Suppl 2:172-81; discussion 182. [PMID:7512472]
FDA Approved Drug Products: Mavik (trandolapril) tablets for oral use
FDA Approved Drugs: Tarka® extended-release tablets

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